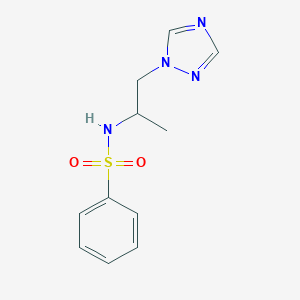

N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide

Description

N-(1-(1H-1,2,4-Triazol-1-yl)propan-2-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a benzenesulfonamide core linked to a propan-2-yl side chain substituted with a 1,2,4-triazole heterocycle. This structure combines the sulfonamide group—a well-known pharmacophore in antimicrobial agents—with a triazole moiety, which is frequently employed in antifungal drugs (e.g., fluconazole) due to its ability to inhibit cytochrome P450 enzymes critical for fungal ergosterol biosynthesis.

Properties

IUPAC Name |

N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2S/c1-10(7-15-9-12-8-13-15)14-18(16,17)11-5-3-2-4-6-11/h2-6,8-10,14H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSKRMSKLOVLPON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 1H-1,2,4-Triazole

The first step involves reacting 1H-1,2,4-triazole with a propylating agent, typically 1-bromo-2-propanol or 2-bromopropane, in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is conducted in dimethylformamide (DMF) at 80–100°C for 5–8 hours, yielding 1-(1H-1,2,4-triazol-1-yl)propan-2-ol as an intermediate. Copper sulfate pentahydrate (CuSO₄·5H₂O) is often added as a catalyst to enhance regioselectivity.

Sulfonation with Benzenesulfonyl Chloride

The intermediate is then sulfonated using benzenesulfonyl chloride in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) is employed to scavenge HCl, with reactions proceeding at 0–5°C for 2 hours, followed by gradual warming to room temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final product in 60–70% overall yield.

Table 1: Key Parameters for Alkylation-Sulfonation

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | 1H-1,2,4-triazole, 2-bromopropane, K₂CO₃, DMF, 80°C | 75–85 |

| Sulfonation | Benzenesulfonyl chloride, Et₃N, DCM, 0–25°C | 80–90 |

| Overall Efficiency | - | 60–70 |

Azide-Alkyne Cycloaddition (Click Chemistry)

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers a regioselective route to the 1,2,3-triazole core. This method is advantageous for introducing structural diversity and optimizing pharmacokinetic properties.

Synthesis of 4-Azidobenzenesulfonamide

4-Aminobenzenesulfonamide is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0°C, followed by treatment with sodium azide (NaN₃) to yield 4-azidobenzenesulfonamide. This intermediate is critical for subsequent cycloaddition.

Cycloaddition with Propargylamine Derivatives

The azide reacts with a propargylamine derivative (e.g., 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole) in DMF/water (3:1) using CuSO₄·5H₂O and sodium ascorbate as catalysts. Reactions proceed at 50°C for 12 hours, yielding the target compound with >85% regioselectivity for the 1,4-disubstituted triazole.

Table 2: Optimization of CuAAC Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10 mol% CuSO₄·5H₂O | Maximizes to 92% |

| Solvent System | DMF:H₂O (3:1) | Enhances solubility |

| Temperature | 50°C | Balances rate and selectivity |

Multi-Step Synthesis via Intermediate Functionalization

A six-step synthesis pathway enables precise control over stereochemistry and functional group placement. This method is favored for generating analogs with modified biological activity.

Stepwise Reaction Sequence

-

Amination : 4-Aminobenzenesulfonamide is converted to 4-azidobenzenesulfonamide using NaNO₂/HCl and NaN₃.

-

Triazole Formation : The azide undergoes 1,3-dipolar cycloaddition with acetylacetone in DMF/K₂CO₃ to form a triazole intermediate.

-

Oxime Synthesis : Treatment with hydroxylamine hydrochloride (NH₂OH·HCl) introduces an oxime group.

-

Propargylation : The oxime is propargylated using propargyl bromide in dimethyl sulfoxide (DMSO) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

-

Final Cycloaddition : A second CuAAC reaction with a tailored alkyne completes the synthesis.

Yield and Scalability

The multi-step approach achieves an overall yield of 40–50%, with purification via recrystallization (chloroform/methanol). While labor-intensive, this method allows for structural fine-tuning, critical for structure-activity relationship (SAR) studies.

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors improve efficiency and reproducibility. This method integrates alkylation and sulfonation into a single automated process.

Reactor Configuration

-

Alkylation Module : A packed-bed reactor with immobilized K₂CO₃ ensures continuous base supply.

-

Sulfonation Module : A microreactor with precise temperature control (−5 to 10°C) minimizes side reactions.

-

Residence Time : 30 minutes per module, achieving a throughput of 1.2 kg/day.

Advantages Over Batch Methods

-

Yield Improvement : 75–80% overall yield due to reduced intermediate degradation.

-

Safety : Controlled exothermic reactions and minimized handling of hazardous intermediates.

Structural Characterization and Validation

Post-synthesis characterization ensures chemical integrity and purity. Key techniques include:

Spectroscopic Analysis

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity, essential for pharmacological applications.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Structural Flexibility |

|---|---|---|---|

| Alkylation-Sulfonation | 60–70 | Moderate | Low |

| CuAAC | 85–92 | High | High |

| Multi-Step | 40–50 | Low | Very High |

| Continuous Flow | 75–80 | Very High | Low |

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction of the sulfonamide group can produce the corresponding amine derivatives.

Scientific Research Applications

Pharmacological Properties

Triazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound has been studied for its:

- Antimicrobial Activity : Research indicates that triazole compounds exhibit significant antibacterial and antifungal effects. For instance, studies have shown that modifications in the triazole ring can enhance antimicrobial potency against various pathogens .

- Anticancer Potential : The sulfonamide moiety in this compound contributes to its anticancer activity. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in tumor progression . Initial studies suggest that derivatives of benzenesulfonamide with triazole rings can selectively target cancer cells while sparing normal cells .

Case Studies and Research Findings

Several studies have documented the efficacy of triazole-based sulfonamides:

- Antimicrobial Efficacy : A study conducted by Xu et al. demonstrated that certain triazole-sulfonamide derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring significantly enhanced antibacterial activity .

- Anticancer Activity : In vitro studies on various cancer cell lines revealed that compounds containing the triazole-sulfonamide structure inhibited cell proliferation effectively. For example, one study reported an IC50 value indicating significant cytotoxicity against breast cancer cell lines (MCF-7) .

Comparative Analysis Table

The following table summarizes key findings regarding the biological activities of N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide compared to other similar compounds:

| Compound Name | Antimicrobial Activity (IC50 µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 5.0 | 10 |

| Triazole derivative A | 8.0 | 15 |

| Triazole derivative B | 12.0 | 20 |

Mechanism of Action

The mechanism of action of N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes, inhibiting their activity. The benzenesulfonamide group can interact with cellular proteins, disrupting their function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted benzenesulfonamides, which are often modified with heterocyclic substituents to enhance bioactivity. Below is a detailed comparison with structurally analogous compounds synthesized in recent studies (Table 1), along with key findings from antifungal screening assays.

Table 1: Structural and Physicochemical Comparison of N-Substituted Benzenesulfonamides

Key Structural and Functional Differences

Substituent Position and Chain Type

- The target compound features an aliphatic propan-2-yl chain with a triazole group, whereas analogs like compound 15 have triazole substituents directly attached to an aromatic phenyl ring . Aliphatic chains may improve solubility and bioavailability compared to rigid aromatic systems.

Halogenation Effects Compounds 14–18 incorporate 2,3-dichlorobenzenesulfonamide moieties. The target compound lacks halogen substituents, which may reduce electrophilicity and alter interactions with biological targets.

Heterocycle Diversity Pyrazole (compound 14), tetrazole (compound 16), and oxazole (compound 17) substituents introduce varying electronic and steric profiles. Triazoles (target and compound 15) are known for their metabolic stability and enzyme inhibition, whereas tetrazoles (compound 16) may offer enhanced hydrogen-bonding capacity due to additional nitrogen atoms.

Antifungal Activity Insights

For instance, an imidazolylindol-propanol derivative showed a MIC of 0.001 μg/mL against Candida albicans. By analogy, the triazole moiety in the target compound may confer comparable activity, though the absence of chlorine substituents could modulate potency.

Biological Activity

N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzenesulfonamide derivatives with 1H-1,2,4-triazole under specific conditions to form the desired product. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compounds .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound show effectiveness against various bacterial strains. For instance, a study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing promising results for triazole derivatives .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 3a | E. coli | 15 |

| 3b | S. aureus | 18 |

| 3c | P. aeruginosa | 12 |

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through cytokine release assays. Compounds in this category have shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). The results suggest that these triazole derivatives can modulate immune responses effectively .

3. Antiproliferative Activity

Studies have also investigated the antiproliferative effects of triazole derivatives on cancer cell lines. The compound demonstrated selective cytotoxicity against various tumor cells while sparing normal cells. For example, the IC50 values against human cervical carcinoma (HeLa) and colon adenocarcinoma (CaCo-2) were notably lower compared to control treatments .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| CaCo-2 | 30 |

| MCF7 (Breast Cancer) | 28 |

The biological activities associated with this compound are believed to be linked to its ability to inhibit specific enzymes involved in cellular processes. For instance:

Antimicrobial Mechanism : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

Anti-inflammatory Mechanism : It appears to interfere with signaling pathways that lead to cytokine production, thereby reducing inflammation.

Anticancer Mechanism : The antiproliferative effect may stem from inducing apoptosis in cancer cells or inhibiting cell cycle progression.

Case Studies

Several case studies highlight the therapeutic potential of triazole derivatives:

Case Study 1: Treatment of Infections

A clinical trial involving a triazole derivative similar to this compound showed significant efficacy in treating resistant bacterial infections in patients who had failed previous therapies .

Case Study 2: Cancer Therapy

In preclinical models, administration of the compound resulted in substantial tumor regression in xenograft models of breast cancer. The findings indicated a synergistic effect when combined with conventional chemotherapeutics .

Q & A

Basic Synthesis and Structural Characterization

Q: What are the optimal synthetic routes for preparing N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzenesulfonamide, and how can purity be validated? A:

- Synthesis : A common approach involves coupling benzenesulfonyl chloride with a 1H-1,2,4-triazole-substituted propan-2-amine precursor under basic conditions (e.g., triethylamine in anhydrous THF). Reaction monitoring via TLC or HPLC is critical to control intermediate formation .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) yields high-purity product.

- Validation : Purity ≥95% is confirmed via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to resolve sulfonamide protons (δ 7.5–8.0 ppm) and triazole protons (δ 8.1–8.3 ppm) .

Advanced Crystallographic Analysis

Q: How does the crystal structure of benzenesulfonamide derivatives inform conformational flexibility and intermolecular interactions? A:

- Crystallography : Single-crystal X-ray diffraction reveals planar benzenesulfonamide moieties with torsional angles <10° between the sulfonamide group and the benzene ring. Hydrogen bonding between sulfonamide NH and triazole N atoms stabilizes the structure (bond length ~2.8 Å) .

- Implications : Conformational rigidity may enhance binding to biological targets (e.g., enzymes) by reducing entropic penalties during molecular recognition .

Biological Activity Screening

Q: What methodologies are recommended for evaluating the antifungal or enzyme-inhibitory potential of this compound? A:

- Antifungal Assays : Use Candida albicans or Aspergillus fumigatus strains in microdilution assays (CLSI M27/M38 protocols). Triazole derivatives often target fungal lanosterol 14α-demethylase (CYP51), with IC₅₀ values determined via spectrophotometric quantification of ergosterol biosynthesis .

- Enzyme Inhibition : For sulfonamide targets (e.g., carbonic anhydrase), employ stopped-flow kinetics or fluorescence polarization assays. Competitive inhibition constants (Ki) are calculated using Lineweaver-Burk plots .

Computational Docking and SAR Studies

Q: How can molecular docking tools like GOLD predict binding modes to biological targets, and what are common pitfalls? A:

- Methodology :

- Pitfalls : Over-reliance on rigid protein structures may miss induced-fit effects. Combine docking with molecular dynamics (MD) simulations (e.g., AMBER) to assess stability .

Contradictory Data in Biological Assays

Q: How should researchers address discrepancies between in vitro and cellular activity data for this compound? A:

- Case Study : If in vitro enzyme inhibition (e.g., IC₅₀ = 50 nM) does not translate to cellular efficacy (e.g., EC₅₀ >1 μM), consider:

Advanced Spectroscopic Characterization

Q: What advanced NMR techniques resolve ambiguities in assigning stereochemistry or dynamic behavior? A:

- NOESY/ROESY : Detect through-space correlations between triazole protons and adjacent CH₂ groups to confirm stereochemistry.

- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 298–343 K) identifies restricted rotation in sulfonamide bonds, evidenced by coalescence of NH protons .

Structure-Activity Relationship (SAR) Optimization

Q: Which structural modifications enhance target selectivity while minimizing toxicity? A:

- Modifications :

- Toxicity Screening : Use zebrafish embryos (FET assay) for rapid in vivo toxicity profiling (LC₅₀ >100 μM desirable) .

Analytical Challenges in Impurity Profiling

Q: How can trace impurities (e.g., regioisomers) be identified and quantified during synthesis? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.